Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- is an organosilicon compound characterized by its unique molecular structure and reactivity. It is classified under the category of polysilanes, which are silicon-based compounds with multiple silicon atoms connected by silicon-silicon bonds. The specific molecular formula for this compound is C15H33Si4, indicating a complex arrangement of silicon and carbon atoms.
The synthesis of trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- typically involves several key methods:
The technical details surrounding these methods emphasize the importance of controlling reaction conditions such as temperature and pressure to optimize yields and minimize by-products.
The molecular structure of trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- can be described as follows:
This arrangement highlights the compound's branched nature and its potential for diverse chemical reactivity.
Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- is known to participate in various chemical reactions:
These reactions are significant for synthesizing various organosilicon compounds that find applications in different fields.
The mechanism of action for trisilane involves several steps depending on the type of reaction it undergoes:
Understanding these mechanisms is crucial for predicting product formation and optimizing synthetic routes.
Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- exhibits several notable physical and chemical properties:
These properties affect its handling and application in various chemical processes.
Trisilane compounds like 1,1,1,2,3,3,3-heptamethyl-2-phenyl- find applications across several scientific fields:
The foundation of oligosilane chemistry traces back to Alfred Stock’s pioneering 20th-century work on silicon hydrides. His synthesis of trisilane (Si₃H₈) via magnesium silicide hydrolysis revealed the inherent instability of perhydrosilanes, contrasting sharply with their carbon analogs [5]. This instability spurred efforts to stabilize silicon cores through organic substitution. The mid-20th century witnessed breakthroughs in silyl anion chemistry and transition-metal-catalyzed silylation, enabling the rational design of compounds like heptamethyl-phenyltrisilane. These advances transformed oligosilanes from laboratory curiosities into programmable building blocks for semiconductors and photoresists [1] .
Heavily substituted oligosilanes exhibit two critical non-classical motifs:
Table 1: Structural and Electronic Properties of Selected Functionalized Trisilanes
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- | 780-57-4 | C₁₃H₂₆Si₃ | 266.6 | Phenyl at central Si; methyl at terminal Si |
Trisilane, 2-(4-fluorophenyl)-1,1,1,2,3,3,3-heptamethyl- | 61879-38-7 | C₁₃H₂₅FSi₃ | 284.6 | Fluorophenyl donor; enhanced polarity |
Trisilane, 1,1,1,3,3,3-hexamethyl-2-phenyl-2-(trimethylsilyl)- | 4235-65-8 | C₁₅H₃₂Si₄ | 324.8 | Bis(trimethylsilyl) stabilization; branched |
This compound exemplifies a sterically driven design with multifaceted significance:
This review synthesizes extant knowledge on Trisilane, 1,1,1,2,3,3,3-heptamethyl-2-phenyl- to:
Table 2: Thermal Decomposition Products and Applications of Trisilane Derivatives
Decomposition Pathway | Primary Products | Material Application | Advantage over Unsubstituted Trisilane |
---|---|---|---|
Thermolysis (Solution-Phase) | Silicon Nanowires + SiH₄ | Nanoelectronics | Controlled diameter growth; lower decomposition temperature |
CVD Deposition | Amorphous Silicon Thin Films | Photovoltaics | Enhanced film uniformity; reduced defect density |
Reductive Coupling | Higher Oligosilanes | Charge-Transfer Materials | Tunable σ-conjugation lengths |
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